molecular formula C15H17N3O3 B2922637 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide CAS No. 2034338-35-5

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide

Cat. No.: B2922637
CAS No.: 2034338-35-5
M. Wt: 287.319
InChI Key: QGTKUSSSNGFQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a 4-methoxy-6-methyl-2-oxopyridin core, a scaffold observed in biologically active molecules , linked via an ethyl chain to a picolinamide moiety. The picolinamide group is a common pharmacophore known to contribute to molecular recognition and protein binding . While the specific biological activity and mechanism of action for this exact molecule are areas of active investigation, its molecular architecture suggests potential as a key intermediate or candidate for developing enzyme inhibitors or receptor modulators. Researchers can leverage this compound in high-throughput screening campaigns, target identification studies, and structure-activity relationship (SAR) optimization programs. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-9-12(21-2)10-14(19)18(11)8-7-17-15(20)13-5-3-4-6-16-13/h3-6,9-10H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTKUSSSNGFQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide typically involves multiple steps:

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyridine derivative with methoxy and methyl substitutions, linked to a picolinamide moiety. The molecular formula is C14H17N3O3C_{14}H_{17}N_3O_3, with a molecular weight of 291.30 g/mol. The structural representation is as follows:

ComponentDescription
Molecular Formula C14H17N3O3C_{14}H_{17}N_3O_3
Molecular Weight 291.30 g/mol
Key Functional Groups Methoxy, Methyl, Picolinamide

This compound has been identified as an inhibitor of histone methyltransferase EZH2. This enzyme plays a crucial role in gene silencing through the methylation of histone proteins, which can lead to the repression of tumor suppressor genes. By inhibiting EZH2, this compound may help reverse epigenetic silencing, thereby reactivating these genes and potentially leading to anti-cancer effects.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism that could minimize side effects in therapeutic applications.

Structure-Activity Relationship (SAR)

The presence of the methoxy and methyl groups on the pyridine ring appears to enhance the compound's binding affinity to EZH2. Compounds with similar structures but lacking these substituents show reduced activity, indicating that these functional groups are critical for biological efficacy .

Case Studies

  • Inhibition of EZH2 Activity : A study highlighted the compound's ability to inhibit EZH2 in a dose-dependent manner, with IC50 values indicating potent activity at low micromolar concentrations. This inhibition was correlated with the reactivation of silenced tumor suppressor genes in various cancer models.
  • Cell Line Studies : In experiments involving breast cancer cell lines, treatment with this compound resulted in significant decreases in cell proliferation and increases in apoptosis markers compared to untreated controls.
  • Synergistic Effects : Further research explored the combination of this compound with other chemotherapeutic agents, revealing synergistic effects that enhance overall treatment efficacy against resistant cancer strains .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name / Identifier Core Heterocycle Substituents Molecular Formula Molecular Weight Key Applications/Notes References
Target Compound Pyridinone 4-methoxy, 6-methyl, ethyl-picolinamide C₁₆H₁₉N₃O₃ 301.35 Potential kinase or bromodomain inhibitor (inferred from analogs) -
CDD-813 (12a) Quinolinone 4-methyl, 2-oxo, piperidinyl-ethyl-picolinamide C₃₀H₃₃N₅O₃ 523.62 BET bromodomain 1 inhibitor (explicit activity reported)
N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide Pyridazinone 3-(4-ethoxyphenyl), ethyl-picolinamide C₂₀H₂₀N₄O₃ 364.40 Structural analog with pyridazinone core; no explicit bioactivity data
3-Fluoro-4-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide Pyridinone 4-methoxy-6-methyl, ethyl-benzamide (fluorinated aryl) C₁₇H₁₉FN₂O₄ 334.34 Benzamide variant; fluorinated aromatic ring may enhance binding affinity
CAS 953770-85-9 Benzo[d]thiazole Methylthio, picolinamide C₁₅H₁₃N₃O₂S₂ 331.41 Moderate structural similarity (0.56); thiazole core

Challenges and Opportunities

  • Data Gaps: Limited physicochemical data (e.g., melting points, solubility) for the target compound and its analogs hinder direct comparisons.
  • Synthetic Complexity : highlights cobalt-catalyzed C–H functionalization for analogous compounds, suggesting advanced methodologies for diversifying substituents .

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Picolinoyl chloride is reacted with amine intermediates under anhydrous conditions (e.g., CH₂Cl₂ with pyridine as a base) to form the picolinamide core .
  • Protection/deprotection strategies : Use of Boc (tert-butoxycarbonyl) groups to protect reactive amines, followed by acidic deprotection (e.g., HCl/dioxane) .
  • Catalytic hydrogenation : For nitro-group reduction, Pd/C under H₂ atmosphere is employed .

Q. Example Protocol :

StepReagents/ConditionsYield
Amide couplingPicolinoyl chloride, CH₂Cl₂, pyridine84%
Deprotection4.0 M HCl/dioxane>95% purity post-LC

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm regiochemistry and substituent integration. For example, aromatic protons in picolinamide derivatives appear as distinct multiplets (δ 7.2–8.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., error <1.1 ppm in ).
  • FT-IR : Identifies carbonyl stretches (ν ~1679–1690 cm⁻¹ for amide C=O) .

Q. What are the key steps in purifying this compound?

  • Column chromatography : Hexane/ethyl acetate gradients (e.g., 70:30 to 80:20) separate intermediates .
  • Mass-directed preparative LC : Ensures >95% purity, particularly for final products .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions for similar picolinamide derivatives?

Optimization strategies include:

  • Catalyst selection : Pd(OAc)₂ (5 mol%) with CuBr₂ (10 mol%) enhances aryl-alkyl coupling efficiency .
  • Solvent systems : Tert-amyl alcohol or toluene:AcOH (3:1) improves reaction homogeneity .
  • Temperature control : Microwave-assisted heating (150°C, 90 min) accelerates reactions while minimizing side products .

Q. Data-Driven Example :

EntryCatalystAdditiveYield
1Pd(OAc)₂CuBr₂99%
2Pd/CH₂84%

Q. How to address discrepancies in crystallographic data during structural refinement?

  • Software tools : Use SHELXL for high-resolution refinement and WinGX for data processing. SHELXL handles anisotropic displacement parameters effectively, while WinGX integrates multiple programs (e.g., ORTEP for visualization) .
  • Validation metrics : Check R-factor convergence (<5%) and electron density maps for unresolved peaks .

Q. What strategies are effective in SAR development for picolinamide-based compounds?

  • Scaffold diversification : Modify the pyridinone or picolinamide moieties to assess bioactivity changes. For example, introducing trifluoromethyl groups enhances metabolic stability .
  • Functional group analysis : Compare amide vs. ester linkages to optimize binding affinity (e.g., via molecular docking studies) .

Q. How to handle anisotropic displacement parameters in X-ray diffraction analysis?

  • Visualization : Use ORTEP for Windows to model anisotropic thermal ellipsoids, ensuring accurate representation of atomic vibrations .
  • Refinement constraints : Apply SHELXL’s restraints for disordered regions or low-resolution data .

Methodological Notes

  • Contradiction Analysis : Conflicting NMR signals (e.g., missing carbon peaks in ) may arise from dynamic effects; variable-temperature NMR or DFT calculations can resolve ambiguities.
  • Experimental Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, catalyst batch) to mitigate variability in yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.